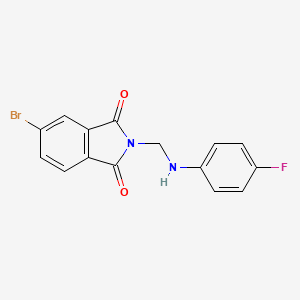![molecular formula C34H42N2O2 B11710850 4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11710850.png)
4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is a complex organic compound with a unique structure that combines biphenyl, cyclohexyl, and carbohydrazide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide typically involves multiple steps. One common approach is to start with the preparation of biphenyl-4-carbohydrazide, which is then reacted with 4-phenylcyclohexanone to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
4’-Octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide include:
Biphenyl-4-carbohydrazide: A simpler compound with similar structural features.
4-Phenylcyclohexanone: A precursor used in the synthesis of the target compound.
Other biphenyl derivatives: Compounds with variations in the functional groups attached to the biphenyl core.
Uniqueness
The uniqueness of 4’-octyl-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide lies in its specific combination of structural elements, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
特性
分子式 |
C34H42N2O2 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC名 |
4-(4-octylphenyl)-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C34H42N2O2/c1-2-3-4-5-6-8-11-26-14-16-28(17-15-26)30-20-24-32(25-21-30)34(38)36-35-33(37)31-22-18-29(19-23-31)27-12-9-7-10-13-27/h7,9-10,12-17,20-21,24-25,29,31H,2-6,8,11,18-19,22-23H2,1H3,(H,35,37)(H,36,38) |
InChIキー |
PHBSDCNBMOIAON-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)


![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)

![3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)



![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)


